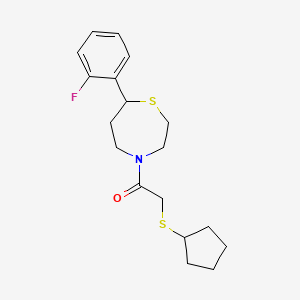

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a thiazepane core (a seven-membered heterocyclic ring containing sulfur and nitrogen) substituted with a 2-fluorophenyl group. The ethanone moiety is linked to a cyclopentylthio group via a sulfide bridge.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNOS2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-22-17)18(21)13-23-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZNVVZCXWRACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the cyclopentylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone exhibit various pharmacological activities. The thiazepan structure is often associated with:

- Anticonvulsant Activity : Compounds containing thiazepan rings have shown promise in treating epilepsy and other seizure disorders.

- Neuroprotective Effects : Studies suggest that derivatives of thiazepans may protect neuronal cells from damage, making them candidates for neurodegenerative diseases.

Antimicrobial Properties

The incorporation of sulfur in the structure (cyclopentylthio) can enhance the antimicrobial activity of the compound. Preliminary studies have indicated that similar thiazepan derivatives possess significant antibacterial and antifungal properties, warranting further exploration of this compound against various pathogens.

Cancer Research

Emerging research highlights the potential of thiazepan derivatives as anticancer agents. The unique structure of this compound may interact with specific cellular pathways involved in tumor growth and metastasis. Investigations into its efficacy against different cancer cell lines are ongoing.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored a series of thiazepan derivatives for their neuroprotective effects in vitro. The results indicated that compounds with structural similarities to this compound significantly reduced oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that thiazepan derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the cyclopentylthio group enhanced the compound's ability to disrupt bacterial cell membranes, thus increasing its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structures

The thiazepane core distinguishes this compound from analogs with smaller or more rigid heterocycles. Key comparisons include:

Key Observations :

- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., phenyl or methoxyphenyl derivatives) .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- The cyclopentylthio group in the target compound increases lipophilicity (predicted logP ≈ 3.8) compared to sulfonyl-containing triazole derivatives (logP ≈ 2.5–3.0) . This may enhance blood-brain barrier penetration, suggesting CNS activity.

- Fluorinated phenyl groups (e.g., 2-fluorophenyl vs. 2,4-difluorophenyl) balance metabolic stability and solubility. The mono-fluorinated derivative likely has reduced polarity compared to difluorinated analogs .

Stability and Toxicity Profiles

- Stability : Thiazepanes are generally stable under physiological conditions but may undergo ring-opening under strong acidic or oxidative conditions. In contrast, triazole derivatives exhibit higher thermal and chemical stability .

- Toxicity : Fluorinated aromatic rings reduce hepatotoxicity risks compared to chlorinated analogs (e.g., 4-chloronaphthalen-1-yl derivatives in ) .

Data Gaps :

- Experimental data on binding affinity, metabolic pathways, and in vivo efficacy are needed to validate hypotheses derived from structural comparisons.

Biological Activity

The compound 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazepane ring, which is known for its diverse biological properties due to the presence of sulfur and nitrogen atoms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. DPP-IV inhibitors are a class of drugs used to manage blood sugar levels in diabetic patients .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and receptors:

- DPP-IV Activity : By inhibiting DPP-IV, the compound enhances the incretin effect, leading to increased insulin secretion and decreased glucagon levels post-meal. This mechanism is crucial for maintaining glucose homeostasis .

- Antimicrobial Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.